molecular formula C20H15FN4O2 B2662463 2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251625-69-0

2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2662463
CAS RN: 1251625-69-0
M. Wt: 362.364
InChI Key: LKGOGJXTUKQFDZ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Scientific Research Applications

Research on Similar Compounds

Antipsychotic Potential and SAR Studies

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in complexity to the queried compound, showed potential antipsychotic properties without interacting with dopamine receptors like conventional antipsychotics. This discovery could pave the way for developing new antipsychotic medications with fewer side effects. The structure-activity relationship (SAR) studies indicated that certain structural features contribute to the maximal activity, providing valuable information for designing future therapeutic agents (Wise et al., 1987).

Fluorescence and Mobility Studies

The study of dansyl fluorophore's mobility in homologous alkanes revealed insights into the micro-Brownian motion and rotational relaxation times, offering a method for investigating molecular interactions and dynamics in various solvents (Výprachtický et al., 1999). Such research is crucial for understanding solute-solvent interactions at the molecular level, which has implications for drug design and material science.

Neurokinin-1 Receptor Antagonists

Research on neurokinin-1 receptor antagonists has led to the development of water-soluble compounds suitable for both intravenous and oral administration, demonstrating significant potential in treating emesis and depression. This highlights the importance of solubility and receptor selectivity in therapeutic agent design (Harrison et al., 2001).

ApoSense Family Compounds for Apoptosis Imaging

The synthesis of NST732, a member of the ApoSense family, for positron emission tomography studies, illustrates the application of complex organic molecules in imaging cell death. This research aids in monitoring treatments and understanding disease mechanisms at the cellular level (Basuli et al., 2012).

Anti-Inflammatory Activity

Studies on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents with specific molecular targets (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-cyanophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGOGJXTUKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide

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